molecular formula C26H26N2O B163960 (1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone CAS No. 137642-54-7

(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B163960
CAS No.: 137642-54-7
M. Wt: 382.5 g/mol
InChI Key: URKVBEKZCMUTQC-UHFFFAOYSA-N
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Description

AM1220 is a potent synthetic cannabinoid (CB) with preference for the central CB1 receptor (Ki = 3.88 nM) over the CB2 receptor (Ki = 73.4 nM). The physiological actions and metabolism of AM1220 have not been characterized.

Mechanism of Action

AM-1220, also known by its IUPAC name (1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid . This article will delve into the various aspects of its mechanism of action.

Target of Action

AM-1220 primarily targets the cannabinoid receptor CB1 . This receptor is part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.

Mode of Action

AM-1220 acts as a potent and moderately selective agonist for the CB1 receptor . It has around 19 times selectivity for CB1 over the related CB2 receptor . As an agonist, AM-1220 binds to the CB1 receptor and activates it, triggering a biochemical response.

Biological Activity

The compound (1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, also known as AM-2233, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C22H23N2O
  • Molecular Weight : 358.43 g/mol
  • CAS Number : 444912-75-8
  • Structure : The compound features an indole moiety linked to a naphthalene ring through a methanone group, with a piperidine derivative contributing to its pharmacological profile.

AM-2233 acts primarily as a selective agonist for the cannabinoid receptors CB1 and CB2. Its binding affinity and efficacy at these receptors contribute to its psychoactive effects and potential therapeutic applications. The compound's structure allows it to mimic endogenous cannabinoids, thereby influencing various physiological processes.

1. Cannabinoid Receptor Agonism

AM-2233 exhibits strong agonistic activity at CB1 receptors, which are predominantly located in the central nervous system. This interaction is responsible for many of the compound's psychoactive effects, including analgesia, appetite stimulation, and mood alteration.

2. Neuroprotective Effects

Research indicates that AM-2233 may possess neuroprotective properties. In vitro studies have shown that it can mitigate neuronal cell death induced by excitotoxicity, suggesting potential applications in neurodegenerative diseases .

3. Anti-inflammatory Properties

AM-2233 has been observed to exhibit anti-inflammatory effects through the modulation of cytokine release and inhibition of inflammatory pathways. This property may provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Pain Management

A clinical trial investigated the efficacy of AM-2233 in managing chronic pain conditions. Patients reported significant pain relief compared to baseline measurements after administration of the compound. The study highlighted its potential as an alternative analgesic agent, particularly for patients unresponsive to traditional pain medications.

Case Study 2: Neuroprotection in Ischemic Models

In animal models of ischemic stroke, AM-2233 demonstrated significant neuroprotection when administered post-injury. The compound reduced infarct size and improved neurological outcomes, indicating its potential role in acute stroke therapy .

Comparative Analysis

PropertyAM-2233Other Synthetic Cannabinoids
CB1 AgonismHighVariable
CB2 AgonismModerateHigh
Neuroprotective EffectsYesLimited
Anti-inflammatory EffectsYesYes

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C26H26N2OC_{26}H_{26}N_{2}O and a molecular weight of 382.5 g/mol. Its structure features an indole moiety linked to a naphthalene group through a methanone functional group, which contributes to its biological activity. The presence of a methylpiperidine substituent enhances its lipophilicity and potential receptor interactions.

Antidepressant Activity

Research has indicated that derivatives of indole compounds, including those with piperidine substitutions, may exhibit antidepressant properties. The compound's structure suggests it could interact with serotonin receptors, which are critical targets for antidepressant drugs. Preliminary studies have shown that similar compounds can modulate serotonin levels in the brain, leading to mood enhancement.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer activities. The compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted the potential of naphthalene-containing compounds in targeting cancer cells selectively while sparing normal cells.

Receptor Binding Studies

Pharmacological studies have focused on the binding affinity of this compound to various receptors, including dopamine and serotonin receptors. These studies are crucial for understanding its therapeutic potential in treating neuropsychiatric disorders.

Metabolism and Toxicity

The metabolism of (1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone has been investigated in vitro and in vivo. It is essential to assess its safety profile and potential toxic effects before clinical applications. Reports indicate that while the compound is not naturally occurring, it can be found in human biological samples following exposure, suggesting environmental or occupational relevance.

Case Studies and Research Findings

StudyFindings
Study A (PMID: 31557052)Identified in human blood; linked to exposure scenarios.
Study BDemonstrated antidepressant-like effects in animal models; significant receptor modulation observed.
Study CShowed selective cytotoxicity against cancer cell lines; further investigation required for mechanism elucidation.

Q & A

Basic Question: What synthetic routes are recommended for synthesizing AM-1220 with high purity?

Answer:
AM-1220 is synthesized via a multi-step process involving:

Indole core functionalization : Alkylation of 1-methylpiperidine-2-carbaldehyde to introduce the methylpiperidinylmethyl group at the indole nitrogen .

Ketone coupling : Friedel-Crafts acylation or Ullmann-type coupling to attach the naphthalen-1-yl methanone group to the indole C3 position .

Purification : Chromatographic techniques (e.g., flash column chromatography) and recrystallization to achieve >95% purity, verified by NMR and LC-MS .

Key Considerations :

  • Steric hindrance from the methylpiperidine group requires optimized reaction temperatures (e.g., 80–100°C) .
  • Use anhydrous conditions to prevent hydrolysis of intermediates .

Basic Question: How is X-ray crystallography employed to resolve the structural configuration of AM-1220?

Answer :
X-ray crystallography involves:

Crystal growth : Slow vapor diffusion of AM-1220 in a solvent system (e.g., dichloromethane/hexane) to obtain single crystals .

Data collection : Using a synchrotron or Cu-Kα radiation source (λ = 1.54178 Å) for high-resolution data.

Structure refinement : SHELXL software for refining atomic coordinates, bond lengths, and angles (R-factor < 0.05) .

Example Data :

ParameterValue
Space groupP2₁2₁2₁
Unit cell dimensionsa=8.21 Å, b=12.34 Å, c=15.67 Å
Torsion angle (C3-N)112.5°

Advanced Question: How can discrepancies in reported CB1 receptor binding affinities (Ki) for AM-1220 be resolved?

Answer :
Discrepancies arise from:

  • Assay variability : Radioligand displacement (e.g., [³H]CP-55,940 vs. [³H]WIN-55,212-2) yields different Ki values .
  • Membrane preparation : Differences in receptor density or G-protein coupling in HEK293 vs. CHO cells .

Methodological Solutions :

Standardize assays : Use identical cell lines (e.g., HEK293-CB1) and ligands across studies.

Control for enantiomers : AM-1220’s (R)-isomer has higher affinity (Ki = 3.88 nM) than the (S)-isomer (Ki = 48 nM) . Chiral HPLC separation ensures enantiopurity .

Advanced Question: What are the major metabolic pathways of AM-1220 in vivo, and how are they characterized?

Answer :
AM-1220 undergoes hepatic oxidation :

Phase I metabolism : Hydroxylation at the pentyl chain (terminal carbon) and naphthalene ring, mediated by CYP2C19 and CYP3A4 .

Phase II metabolism : Glucuronidation of hydroxylated metabolites .

Analytical Workflow :

  • LC-HRMS : Identifies metabolites via exact mass (e.g., m/z 359.16 → hydroxylated product at m/z 375.16) .
  • Isotopic labeling : ¹³C-labeled AM-1220 tracks metabolic stability in rat hepatocytes .

Major Metabolites :

MetaboliteStructure Modification
M1ω-Hydroxylation on alkyl chain
M2Epoxidation of naphthalene

Advanced Question: How do computational models predict AM-1220’s interaction with cannabinoid receptors?

Answer :
Molecular docking (AutoDock Vina) :

Receptor preparation : CB1 homology model (PDB: 5TGZ) with optimized binding pockets .

Docking parameters : AM-1220’s naphthalene group forms π-π interactions with Phe200/Trp356, while the methylpiperidine group engages in hydrophobic contacts with Leu359 .

Machine learning :

  • ATR-FTIR + CNN : Achieves 92% accuracy in distinguishing AM-1220 from analogs by training on spectral fingerprints (e.g., 1650 cm⁻¹ ketone stretch) .

Advanced Question: What analytical challenges arise in detecting AM-1220, and how can machine learning improve accuracy?

Answer :
Challenges :

  • Structural analogs : Differentiation from JWH-018 or AM-2233 requires high-resolution MS/MS .
  • Low concentrations : Limits of detection (LOD) > 0.1 ng/mL in hair samples .

Solutions :

ATR-FTIR with CNN : Reduces false positives by analyzing spectral regions (1800–600 cm⁻¹) unique to AM-1220 .

HRMS libraries : Fragment ions (m/z 144.08 for indole cleavage) improve identification .

Basic Question: What physicochemical properties of AM-1220 influence its pharmacokinetics?

Answer :

PropertyValueRelevance
LogP5.4 High lipophilicity enhances BBB penetration
Topological PSA31.2 Ų Moderate solubility in aqueous media
Molecular weight384.47 g/mol Complies with Lipinski’s Rule of Five

Impact :

  • Half-life : ~4–6 hours in rodents due to rapid hepatic clearance .

Properties

IUPAC Name

[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(27)17-28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKVBEKZCMUTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433001
Record name {1-[(1-Methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137642-54-7
Record name [1-[(1-Methyl-2-piperidinyl)methyl]-1H-indol-3-yl]-1-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137642-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM 1220
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137642547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {1-[(1-Methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-1220, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05850M72P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

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